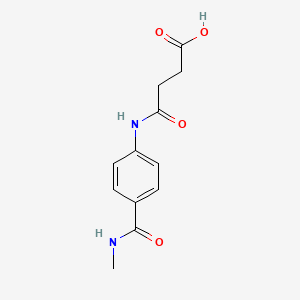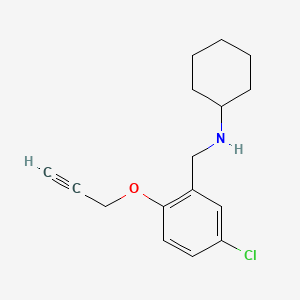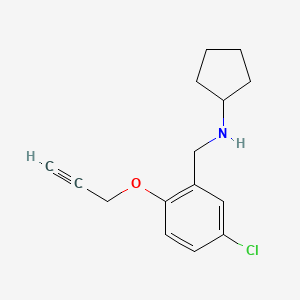
(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione typically involves the reaction of a furan derivative with an appropriate amine under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, they might be investigated as potential drug candidates for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or other industrial products.
Mecanismo De Acción
The mechanism of action of (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione include other furan derivatives with different substituents. Examples might include:
- 2,5-dimethylfuran
- 2-furoic acid
- 5-hydroxymethylfurfural
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and potential applications. Its aminoethylidene group may offer unique reactivity compared to other furan derivatives.
Propiedades
Número CAS |
7251-95-8 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12g/mol |
Nombre IUPAC |
4-ethanimidoyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H7NO3/c1-3(7)5-4(8)2-10-6(5)9/h7-8H,2H2,1H3 |
Clave InChI |
WXYOOMOFQINRLU-UHFFFAOYSA-N |
SMILES |
CC(=N)C1=C(COC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B603341.png)
![3-(Benzofuran-2-yl)-6-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603345.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]-beta-alanine](/img/structure/B603346.png)


![Ethyl 1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylate](/img/structure/B603350.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603351.png)
![(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B603352.png)
![1-Acetyl-4-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603355.png)
![1-Acetyl-4-[(4-ethoxy-3-isopropylphenyl)sulfonyl]piperazine](/img/structure/B603356.png)
amine](/img/structure/B603357.png)
![2-{4-[(4-Ethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B603358.png)
![1-Acetyl-4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603360.png)
